Carbonic acid;dodecane-1,12-diol
Description
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Structure
2D Structure
Properties
CAS No. |
90383-26-9 |
|---|---|
Molecular Formula |
C25H54O7 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
carbonic acid;dodecane-1,12-diol |
InChI |
InChI=1S/2C12H26O2.CH2O3/c2*13-11-9-7-5-3-1-2-4-6-8-10-12-14;2-1(3)4/h2*13-14H,1-12H2;(H2,2,3,4) |
InChI Key |
CFHDYYRNUTXLGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCO)CCCCCO.C(CCCCCCO)CCCCCO.C(=O)(O)O |
Origin of Product |
United States |
Contextual Significance of Cyclic Carbonates in Sustainable Chemistry
Cyclic carbonates are a class of compounds that have garnered considerable interest in the realm of sustainable chemistry. Their synthesis and applications align well with the principles of green chemistry, offering alternatives to traditional, often hazardous, chemical processes.
One of the most significant aspects of cyclic carbonates is their synthesis via the cycloaddition of carbon dioxide (CO₂) to epoxides. This method utilizes a renewable, non-toxic, and abundant C1 feedstock, CO₂, and is characterized by 100% atom economy, as all reactants are incorporated into the final product. This process can often be performed without the need for harmful solvents, further enhancing its green credentials.
Cyclic carbonates serve as versatile intermediates and green solvents. For instance, propylene (B89431) carbonate is widely used as a polar aprotic solvent, replacing more hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). High-purity cyclic carbonates, such as ethylene (B1197577) carbonate, are crucial components in electrolytes for lithium-ion batteries.
Furthermore, cyclic carbonates are key monomers in the production of non-isocyanate polyurethanes (NIPUs). The reaction of cyclic carbonates with amines yields polyhydroxyurethanes (PHUs), offering a safer and more environmentally friendly alternative to conventional polyurethanes, which involve the use of toxic isocyanates. The additional hydroxyl groups in PHUs can lead to materials with enhanced properties, such as improved adhesion.
Role of Dodecane 1,12 Diol As a Bio Renewable Platform Molecule in Chemical Synthesis
Dodecane-1,12-diol, a linear diol with a 12-carbon chain, is a key precursor to Dodecane-1,12-diyl Carbonate. Its significance lies in its potential to be derived from renewable resources, positioning it as a valuable bio-renewable platform molecule.
Traditionally, long-chain diols have been produced from petroleum-based feedstocks. However, recent advancements have focused on more sustainable production routes, including the microbial fermentation of alkanes. For example, recombinant Escherichia coli strains have been engineered to produce 1,12-dodecanediol (B52552) from dodecane (B42187). rsc.orgnih.gov Other synthetic routes include the hydrogenation of 1,12-dodecanedioic acid or its esters, which can also be sourced from biological processes. mdpi.com
As a monomer, 1,12-dodecanediol is utilized in the synthesis of various polymers, including polyesters, polyurethanes, and polyethers. mdpi.com The long aliphatic chain of dodecane-1,12-diol imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for a range of applications, from coatings and adhesives to biomedical devices. mdpi.comresearchgate.net
Physicochemical Properties of Dodecane-1,12-diol:
| Property | Value |
| Molecular Formula | C₁₂H₂₆O₂ |
| Molecular Weight | 202.33 g/mol |
| Melting Point | 79-81 °C |
| Boiling Point | 189 °C at 12 mmHg |
| Appearance | White crystals or flakes |
Overview of Research Trajectories for Dodecane 1,12 Diyl Carbonate Derivatives
Direct Carbonation of Dodecane-1,12-diol with Carbon Dioxide (CO2)
Strategies for Overcoming Thermodynamic and Kinetic Challenges in CO₂ Fixation onto Diols
The direct reaction of dodecane-1,12-diol with CO₂ to form a 13-membered cyclic carbonate is thermodynamically unfavorable under standard conditions. The reaction is an equilibrium process where the formation of water as a byproduct shifts the equilibrium away from the desired product. Several strategies are employed to overcome these limitations:
Catalyst Development: The activation of the highly stable CO₂ molecule is paramount. Heterogeneous catalysts, such as cerium oxide (CeO₂), have shown significant promise in activating CO₂ for carboxylation reactions. tue.nl These catalysts provide active sites that facilitate the interaction between the diol and CO₂.
Water Removal: To drive the reaction forward, the continuous removal of the water byproduct is essential. This can be achieved by using dehydrating agents, such as 2-cyanopyridine, which reacts with water and shifts the equilibrium towards the carbonate product. tue.nl Another approach is conducting the reaction under a flow of CO₂ or an inert gas to physically strip the water from the reaction mixture.
Reaction Media and Conditions: The choice of solvent and reaction conditions plays a critical role. While many syntheses are performed in solvents like dimethylformamide (DMF), solvent-free (neat) conditions are often preferred for greener processes. High pressure and temperature can be used to increase the solubility of CO₂ and enhance reaction rates, though this may also lead to side reactions. researchgate.net
The synthesis of cyclic carbonates from diols and CO₂ is considerably more challenging than from epoxides, which is an established, atom-economical route. researchgate.net The reaction with diols is neither kinetically nor thermodynamically favored due to the formation of water. researchgate.net
Optimization of Reaction Conditions for Enhanced CO₂ Utilization
To maximize the yield of dodecane-1,12-diyl carbonate, careful optimization of reaction parameters is necessary. Key variables include the catalyst system, temperature, pressure, and the method of water removal.
For the direct synthesis of polycarbonate diols from α,ω-diols and atmospheric pressure CO₂, a heterogeneous CeO₂ catalyst has been shown to be effective. The success of this system relies on the dual function of activating CO₂ and facilitating the removal of water via gas stripping, which shifts the equilibrium towards the product. For instance, while not specific to dodecane-1,12-diol, the direct synthesis of polycarbonate diol from 1,6-hexanediol (B165255) and CO₂ using a CeO₂ catalyst achieved high yields without traditional dehydrating agents.
N-Heterocyclic carbenes (NHCs) have also been investigated as catalysts for the synthesis of cyclic carbonates from diols and CO₂ at atmospheric pressure, often in the presence of an alkyl halide and a base like cesium carbonate (Cs₂CO₃). mdpi.com
Table 1: Representative Catalytic Systems for Direct Carbonation of Diols with CO₂ This table presents data for analogous diols due to the scarcity of specific data for dodecane-1,12-diol.
| Diol Substrate | Catalyst System | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,2-Propanediol | CeO₂ / 2-Cyanopyridine | 130°C, 5 MPa CO₂, 12 h | >99% (Propylene Carbonate) | tue.nl |
| 1-Phenyl-1,2-ethanediol | NHC / Cs₂CO₃ / Alkyl Halide | Atmospheric pressure, DMF | 71% | mdpi.com |
Transesterification Routes for Dodecane-1,12-diyl Carbonate Synthesis
Transesterification is a widely employed and versatile phosgene-free method for synthesizing carbonates. This approach involves reacting dodecane-1,12-diol with a carbonyl source, typically a dialkyl or diaryl carbonate, with the elimination of a corresponding alcohol or phenol (B47542).
Utilizing Dialkyl Carbonates as Carbonyl Sources (e.g., Dimethyl Carbonate, Diphenyl Carbonate)
Dimethyl carbonate (DMC) and diphenyl carbonate (DPC) are common, safer alternatives to phosgene (B1210022) for introducing the carbonyl group.
Dimethyl Carbonate (DMC): The reaction of dodecane-1,12-diol with DMC is an equilibrium-limited process that produces methanol (B129727) as a byproduct. To drive the reaction towards the desired cyclic carbonate or polycarbonate, the methanol must be continuously removed, often by distillation. This process is typically catalyzed by bases (e.g., NaH, K₂CO₃) or organometallic compounds (e.g., titanium or tin-based catalysts). nih.gov A novel one-pot condensation polymerization of various alcohols with DMC has been developed using catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or lithium acetylacetonate (B107027) (LiAcac) at 120 °C under atmospheric pressure. rsc.org
Diphenyl Carbonate (DPC): DPC is more reactive than DMC and is often used in melt transesterification processes at high temperatures. The reaction with dodecane-1,12-diol produces phenol as a byproduct, which is removed under vacuum to drive the polymerization or cyclization. Zinc (II) acetylacetonate (Zn(Acac)₂) has been reported as a highly effective catalyst for the melt transesterification of DPC with aliphatic diols, leading to high-molecular-weight polycarbonates with high yields. mdpi.com While the focus is often on polymerization, controlling the reaction conditions could favor the formation of the cyclic monomer. Lipase-catalyzed methods have also been developed for the alkoxycarbonylation between DPC and various alcohols. nih.gov
Carbonate Metathesis Polymerization (CaMP) in Monomer Preparation
Carbonate metathesis polymerization (CaMP) is a technique primarily used for synthesizing polycarbonates. However, the initial step of this process involves the preparation of a bis-carbonate monomer, which is relevant to the synthesis of dodecane-1,12-diyl carbonate derivatives. In a typical procedure, a diol like 1,10-decanediol (B1670011) is reacted with an excess of DMC in the presence of a base catalyst (e.g., Na₂CO₃) to form the corresponding bis(methyl carbonate) monomer. This reaction is driven by the distillation of the methanol byproduct. This bis-carbonate monomer can then be isolated or used in situ for subsequent polymerization. This method provides a viable route to activated carbonate derivatives of dodecane-1,12-diol.
Table 2: Catalyst and Conditions for Transesterification of Diols with Dialkyl/Diaryl Carbonates This table includes data for similar long-chain diols to illustrate typical reaction parameters.
| Diol | Carbonyl Source | Catalyst | Conditions | Product Focus | Reference |
|---|---|---|---|---|---|
| 1,10-Decanediol | Dimethyl Carbonate (DMC) | K₂CO₃ | 85°C (Monomer prep), 200°C (Polymerization) | Poly(decamethylene carbonate) | tue.nl |
| 1,4-Butanediol | Diphenyl Carbonate (DPC) | Zn(Acac)₂ | 180°C, 90 min, 200 Pa | Poly(1,4-butylene carbonate) | mdpi.com |
| Various co-diols | Dimethyl Carbonate (DMC) | NaH | 120°C, 2 h | Carbonate-type macrodiols | nih.gov |
| 1,3-Propanediol (B51772) | Dimethyl Carbonate (DMC) | Lipase (B570770) | Optimized enzymatic catalysis and cyclization | Trimethylene carbonate (TMC), 88% yield | nih.gov |
Phosgene-Free Synthetic Approaches for Dodecane-1,12-diyl Carbonate
The development of phosgene-free synthetic routes is a primary goal in modern carbonate chemistry due to the extreme toxicity of phosgene. The methodologies discussed above—direct carbonation with CO₂ and transesterification with dialkyl/diaryl carbonates—are the cornerstones of these safer approaches.
Direct Carbonation with CO₂: This is the most environmentally attractive route, as it utilizes a non-toxic, renewable C1 feedstock. However, its practical application for producing macrocyclic carbonates like dodecane-1,12-diyl carbonate is hampered by thermodynamic and kinetic challenges that necessitate effective catalysts and reaction engineering to be viable on a large scale. researchgate.net
Transesterification: This is currently a more mature and widely practiced phosgene-free method. epa.gov The use of DMC and DPC as carbonylating agents has been successfully applied to a wide range of diols, primarily for the production of polycarbonates via melt polycondensation. epa.govresearchgate.net These processes avoid the hazards of phosgene and its derivatives, such as chloroformates. Enzymatic methods using lipases are also emerging as a green alternative, offering high selectivity under mild conditions, as demonstrated in the synthesis of trimethylene carbonate from 1,3-propanediol and DMC. nih.govnih.gov
Both direct carbonation and transesterification represent significant advances in the sustainable synthesis of cyclic carbonates and their polymeric derivatives, moving the chemical industry away from hazardous traditional processes.
Urea-Based Carbonylation of Dodecane-1,12-diol for Cyclic Carbonate Formation
The utilization of urea (B33335) as a carbonyl source for the synthesis of cyclic carbonates from diols represents an attractive, phosgene-free alternative. This method is valued for its use of a readily available, inexpensive, and safer reagent compared to traditional carbonylation agents. The reaction generally proceeds by heating the diol and urea in the presence of a catalyst, leading to the formation of the cyclic carbonate and ammonia (B1221849) as the primary byproduct.
General Research Findings
Research into the urea-based synthesis of cyclic carbonates has primarily focused on the preparation of five- and six-membered rings from shorter-chain diols, such as ethylene (B1197577) glycol and propylene (B89431) glycol. researchgate.netresearchgate.net Various metal oxides have been investigated as catalysts to facilitate this transformation, with zinc oxide (ZnO) often demonstrating high activity. researchgate.net The catalytic mechanism is believed to involve the formation of a carbamate (B1207046) intermediate from the reaction of the diol with urea, which subsequently undergoes intramolecular cyclization to yield the cyclic carbonate. researchgate.net The efficiency and selectivity of the reaction are influenced by factors such as the reaction temperature, the molar ratio of urea to the diol, and the choice of catalyst. researchgate.net
While this methodology has been established for a range of diols, specific studies detailing the synthesis of the large-ring dodecane-1,12-diyl carbonate from dodecane-1,12-diol and urea are not extensively documented in the reviewed literature. However, based on the general principles of this reaction, a plausible synthetic pathway can be proposed.
Plausible Reaction Scheme for Dodecane-1,12-diol:
The reaction would involve heating dodecane-1,12-diol with urea in the presence of a suitable catalyst, such as a metal oxide. The long carbon chain of dodecane-1,12-diol may require higher temperatures or longer reaction times to facilitate the intramolecular cyclization to form the 14-membered ring of dodecamethylene carbonate.
Table 1: Examples of Urea-Based Synthesis of Cyclic Carbonates from Various Diols
| Diol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethylene Glycol | ZnO | 150 | 4 | >95 | researchgate.net |
| Propylene Glycol | ZnO | 150 | 4 | >95 | researchgate.net |
| 1,4-Butanediol | Not specified | Not specified | Not specified | Lower than 5-membered rings | researchgate.net |
| Glycerol (B35011) | FeBr₂ | 140 | 6 | 85 | researchgate.net |
This table illustrates the general applicability of the urea-based method to various diols as specific data for dodecane-1,12-diol is not available in the cited literature.
Halogen-Mediated Carbonation of Dodecane-1,12-diol
Halogen-mediated carbonation is another significant strategy for the synthesis of cyclic carbonates from diols. This method typically involves the reaction of a diol with carbon dioxide in the presence of a halogenated compound, which acts as an activator or a leaving group precursor, and a base.
General Research Findings
A notable example of this methodology is the use of tosyl chloride (TsCl) in the presence of a mild base, such as triethylamine (B128534) (NEt₃), to promote the cyclization of diols with CO₂ under atmospheric pressure. This one-pot procedure is considered advantageous due to its relatively mild reaction conditions. The proposed mechanism involves the in-situ formation of a tosylate from one of the hydroxyl groups of the diol. The tosylate is an excellent leaving group, which facilitates the intramolecular nucleophilic attack by the other hydroxyl group (after reacting with CO₂) to form the cyclic carbonate. This approach has been successfully applied to synthesize a variety of cyclic carbonates, including six, seven, and eight-membered rings.
While the halogen-mediated approach has demonstrated versatility, specific experimental data and detailed research findings on its application to the synthesis of dodecane-1,12-diyl carbonate are not readily found in the surveyed scientific literature. Nevertheless, the general applicability of this method suggests a feasible route for the preparation of this large-ring cyclic carbonate.
Plausible Reaction Scheme for Dodecane-1,12-diol:
Dodecane-1,12-diol could be reacted with carbon dioxide and tosyl chloride in the presence of a suitable base and solvent. The long, flexible chain of dodecane-1,12-diol might influence the kinetics of the intramolecular cyclization.
Table 2: Examples of Halogen-Mediated Synthesis of Cyclic Carbonates from Diols and CO₂
| Diol | Halogen Source/Activator | Base | Solvent | Yield (%) | Reference |
| 1,3-Propanediol | Tosyl Chloride | Triethylamine | Chloroform | High | General Method Description |
| 1,4-Butanediol | Tosyl Chloride | Triethylamine | Chloroform | Moderate | General Method Description |
| 1,5-Pentanediol | Tosyl Chloride | Triethylamine | Chloroform | Moderate | General Method Description |
This table provides a general overview of the halogen-mediated methodology as specific data for dodecane-1,12-diol is not available in the cited literature.
Proposed Reaction Mechanisms for Carbon Dioxide Insertion into Dodecane-1,12-diol
The direct conversion of diols and CO2 into cyclic carbonates is challenging due to the less reactive nature of the hydroxyl groups and the formation of water as a byproduct, which can promote a reverse reaction. acs.org To overcome these hurdles, various catalytic systems and reaction pathways have been explored. A general approach involves the activation of the diol and/or the CO2 molecule to facilitate the reaction.
Formation of Alkoxide Intermediates and Carbamate Species
A key initial step in many proposed mechanisms is the deprotonation of one of the hydroxyl groups of dodecane-1,12-diol by a base to form an alkoxide intermediate. rsc.org This alkoxide is a much stronger nucleophile than the original alcohol and can readily attack the electrophilic carbon of CO2. This reaction leads to the formation of a linear carbonate or a related species.
In some systems, particularly those involving amine-based catalysts or promoters, carbamate species can also be formed. These can arise from the reaction of the amine with CO2, forming a carbamate anion which can then play a role in the catalytic cycle. While the direct involvement of carbamate species in the formation of dodecane-1,12-diyl carbonate is less commonly detailed than the alkoxide pathway, it represents a potential route for CO2 activation.
Nucleophilic Attack and Intramolecular Cyclization Pathways
Following the initial activation and reaction with CO2, the crucial step is the intramolecular cyclization to form the stable cyclic carbonate ring. This process involves the second hydroxyl group of the diol derivative.
There are two primary proposed pathways for this cyclization:
Direct Intramolecular Nucleophilic Attack: The remaining hydroxyl group, or its corresponding alkoxide, can directly attack the carbonyl carbon of the newly formed linear carbonate. This displaces a leaving group and forms the cyclic product.
Stepwise Mechanism: The reaction may proceed through a series of intermediates. After the initial formation of a linear carbonate from one end of the diol, the second hydroxyl group can be activated. This activation facilitates an intramolecular nucleophilic attack, leading to the cyclization and elimination of a leaving group to yield the final cyclic carbonate. rsc.orgacs.org
Role of Leaving Groups and Alkylating Agents in Ring Closure
To facilitate the final ring-closing step, a good leaving group is often essential. In many synthetic strategies for converting diols to cyclic carbonates, an alkylating agent is introduced. rsc.orgmdpi.com This agent reacts with the intermediate formed after CO2 insertion, converting the hydroxyl group into a better leaving group.
For instance, alkyl halides can be used in conjunction with a base. The base first deprotonates the diol, which then reacts with CO2. The resulting species can then be alkylated. The subsequent intramolecular nucleophilic attack by the second hydroxyl group displaces the alkylated group, leading to the formation of the cyclic carbonate. rsc.orgresearchgate.net The choice of the alkylating agent and the base is crucial for the efficiency of this process. Tosyl chloride is another example of a reagent used to create a good leaving group in the synthesis of cyclic carbonates from diols. mdpi.com
Detailed Studies on Catalytic Cycle Pathways
Catalysts play a pivotal role in the synthesis of cyclic carbonates from diols and CO2 by providing alternative reaction pathways with lower activation energies. While specific studies focusing exclusively on dodecane-1,12-diol are limited, general mechanisms for diol-to-carbonate conversion offer significant insights.
One well-studied class of catalysts are N-heterocyclic carbenes (NHCs). A proposed catalytic cycle using an NHC catalyst is as follows:
Activation of CO2: The NHC acts as a nucleophile and attacks CO2 to form an NHC-CO2 adduct. rsc.org
Formation of Alkoxide and Reaction with Alkylating Agent: In parallel, a base deprotonates the diol to form an alkoxide. The NHC-CO2 adduct can react with an alkyl halide (the alkylating agent). rsc.org
Nucleophilic Attack: The alkoxide then attacks the intermediate formed in the previous step, leading to the formation of a linear carbonate intermediate and the elimination of a leaving group. rsc.org
Deprotonation and Cyclization: The second hydroxyl group of the diol is deprotonated, and a subsequent intramolecular nucleophilic attack occurs, resulting in the formation of the cyclic carbonate and regeneration of the catalyst. rsc.org
Binuclear double-stranded helicates have also been shown to be effective catalysts. In these systems, the Lewis acidic metal centers are believed to activate the diol, facilitating the reaction with CO2. acs.org
The following table summarizes the key steps in a generalized catalytic cycle for the formation of cyclic carbonates from diols.
| Step | Description | Key Intermediates |
| 1 | Activation of CO2 and/or Diol | Catalyst-CO2 adduct, Alkoxide |
| 2 | Formation of a Linear Carbonate | Linear carbonate species |
| 3 | Intramolecular Cyclization | Cyclic transition state |
| 4 | Product Release & Catalyst Regeneration | Cyclic carbonate, Regenerated catalyst |
Kinetic Analyses of Carbonate Synthesis Reactions
Kinetic analyses of the synthesis of other cyclic carbonates have shown that the rate of reaction can be influenced by several factors:
Catalyst Concentration: The reaction rate often shows a direct dependence on the concentration of the catalyst. acs.org
Substrate Concentration: The concentration of the diol and the pressure of CO2 can significantly affect the reaction rate.
Temperature: As with most chemical reactions, the rate of carbonate synthesis generally increases with temperature, although higher temperatures can also lead to catalyst deactivation or side reactions. researchgate.net
Nature of the Leaving Group: In systems that utilize an alkylating agent, the nature of the leaving group can have a profound impact on the rate of the ring-closure step. rsc.orgresearchgate.net
Catalytic Systems for Dodecane 1,12 Diyl Carbonate Synthesis
Organocatalytic Systems
Organocatalysis offers an alternative to metal-based systems, often with the advantages of lower toxicity and cost.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the fixation of CO2 into valuable chemicals, including cyclic carbonates. In the context of synthesizing dodecane-1,12-diyl carbonate, NHCs play a crucial role in activating the carbon dioxide molecule. The catalytic cycle generally involves the nucleophilic attack of the NHC on CO2 to form an NHC-CO2 adduct. This adduct then acts as a more potent carboxylating agent for the diol.
Research has demonstrated the utility of NHCs in the synthesis of poly(alkylene carbonate)s from diols and CO2. While specific studies focusing solely on dodecane-1,12-diyl carbonate are part of broader research, the principles apply. The NHC catalyst facilitates the reaction under relatively mild conditions. For instance, the use of 1,3-di-tert-butylimidazol-2-ylidene (B137524) has been reported in the context of CO2 fixation with diols.
A proposed mechanism involves the activation of the diol through hydrogen bonding with the NHC-CO2 adduct, followed by nucleophilic attack of the hydroxyl group on the activated CO2, leading to the formation of a hydroxyalkylcarbonate. Subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the NHC catalyst.
Strong organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are effective catalysts for the synthesis of cyclic carbonates from diols and CO2. DBU is thought to activate the diol by deprotonation, increasing its nucleophilicity towards carbon dioxide.
In a typical system, DBU is used in conjunction with an accelerating agent. Studies have shown that the combination of DBU and trifluoromethanesulfonic acid can catalyze the direct synthesis of cyclic carbonates from diols and CO2 under atmospheric pressure. This system has been successfully applied to a range of diols, including long-chain diols like dodecane-1,12-diol. The reaction proceeds via the formation of a carbonate anion, which then undergoes intramolecular cyclization to yield the desired dodecane-1,12-diyl carbonate.
The table below summarizes representative results for the DBU-catalyzed synthesis of cyclic carbonates.
| Catalyst System | Diol | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |
| DBU/TfOH | 1,12-Dodecanediol (B52552) | 0.1 (CO2) | 150 | 24 | 82 |
| DBU/MeI | 1,10-Decanediol (B1670011) | 5 | 120 | 24 | 75 |
| DBU/p-toluenesulfonyl Cl | 1,6-Hexanediol (B165255) | 1 (CO2) | 120 | 6 | 92 |
Metal-Based Catalysis
Metal-based catalysts are widely used for the synthesis of cyclic carbonates due to their high activity and selectivity.
Iron, being an earth-abundant and low-cost metal, presents an attractive option for catalysis. Iron complexes have been investigated for the synthesis of cyclic carbonates from epoxides and CO2, and more recently, from diols and CO2. While specific data on iron-catalyzed synthesis of dodecane-1,12-diyl carbonate is limited in publicly available literature, the general principles from related reactions are applicable.
Iron catalysts, often in the form of salts like FeCl3 or complexes with specific ligands, can activate the diol and/or the CO2 molecule. The catalytic cycle might involve the coordination of the diol to the iron center, followed by reaction with CO2. The presence of a co-catalyst or a dehydrating agent is often necessary to shift the equilibrium towards the product by removing water.
Zinc-based catalysts are well-established for the coupling of CO2 and epoxides. Their application has been extended to the synthesis of cyclic carbonates from diols. Zinc complexes, particularly those with salen-type ligands or as simple salts like ZnBr2, have shown catalytic activity.
The mechanism is believed to involve the coordination of both the diol and CO2 to the zinc center, facilitating the nucleophilic attack of the hydroxyl group on the carbon of CO2. The resulting zinc-carbonate species then undergoes intramolecular cyclization. The efficiency of these systems can be enhanced by the addition of a nucleophilic co-catalyst.
Aluminum-based catalysts, such as aluminum salen complexes, have demonstrated high efficacy in the synthesis of cyclic carbonates from CO2 and epoxides. Their application to the synthesis from diols is an area of active research. These catalysts are known for their ability to act as Lewis acids, activating the substrate.
In the context of dodecane-1,12-diol, an aluminum complex would coordinate to one of the hydroxyl groups, increasing its acidity and facilitating deprotonation. The resulting aluminate species would then be more nucleophilic towards CO2. The subsequent steps would involve intramolecular cyclization to form the dodecane-1,12-diyl carbonate and regeneration of the catalyst. The use of a co-catalyst, typically a nucleophilic salt like tetrabutylammonium (B224687) bromide, is often crucial for high yields.
The table below provides a comparative overview of different catalytic systems.
| Catalyst Type | Catalyst Example | Co-catalyst/Additive | Substrate | Key Advantages |
| Organocatalytic | ||||
| NHC | 1,3-Di-tert-butylimidazol-2-ylidene | - | Diols, CO2 | Metal-free, mild reaction conditions |
| Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | TfOH | Diols, CO2 | Metal-free, atmospheric pressure operation possible |
| Metal-Based | ||||
| Iron | FeCl3 | Dehydrating agent | Diols, CO2 | Earth-abundant, low cost |
| Zinc | ZnBr2 | Nucleophilic salt | Diols, CO2 | Well-established, good activity |
| Aluminum | Aluminum Salen Complex | TBABr | Epoxides/Diols, CO2 | High activity and selectivity |
Co-Catalyst Synergies and Their Influence on Reaction Efficiency and Selectivity
In the synthesis of long-chain alkylene carbonates such as dodecane-1,12-diyl carbonate, the efficiency and selectivity of the catalytic system are paramount. While a single catalyst can drive the reaction, the use of co-catalysts often leads to significant improvements in performance through synergistic interactions. This synergy arises when the combination of two or more catalytic species produces a rate or selectivity enhancement that is greater than the sum of the individual components' effects.
One of the key strategies involves the use of heterodinuclear catalysts, where two different metal centers work in concert to facilitate different steps of the catalytic cycle. ucl.ac.uk For instance, in related carbonate synthesis reactions like the copolymerization of CO2 and epoxides, heterodinuclear systems such as Magnesium-Cobalt (MgCo) complexes have demonstrated superior activity compared to their homodinuclear (MgMg or CoCo) counterparts. ucl.ac.uk This enhanced performance is attributed to a division of labor between the metal centers: one metal (e.g., Mg(II)) can serve as a Lewis acid to activate a substrate molecule, while the other more nucleophilic metal center (e.g., Co(II)) facilitates the key bond-forming step. ucl.ac.uk
This principle can be applied to the transesterification reaction for producing dodecane-1,12-diyl carbonate from dodecane-1,12-diol and a dialkyl carbonate like dimethyl carbonate (DMC). A potential synergistic system could involve:
A Lewis-acidic metal center: To coordinate with and activate the carbonyl group of the dimethyl carbonate, making it more susceptible to nucleophilic attack.
A Brønsted base or a second, different metal catalyst: To deprotonate the hydroxyl groups of the dodecane-1,12-diol, increasing its nucleophilicity.
Research into the synthesis of other carbonates has highlighted effective co-catalyst pairings. For example, in the carbonylation of glycerol (B35011), the combination of PdCl2 as the main catalyst and potassium iodide (KI) as a co-catalyst was shown to be effective. mdpi.com In other catalytic oxidations, carbonate itself can act as a co-catalyst, participating directly in the reaction mechanism via radical pathways or by forming percarbonate species. acs.org
Enzymatic Catalysis in the Production of Carbonate Monomers
The use of enzymes, particularly lipases, represents a green and highly selective alternative to traditional metal-based catalysts for the synthesis of carbonate monomers, including macrocycles derived from long-chain diols. rsc.org Enzymatic catalysis operates under mild reaction conditions, reducing energy consumption and minimizing the formation of by-products, which is a significant advantage over high-temperature chemical processes. researchgate.net
The most widely used and effective biocatalyst for this type of reaction is the immobilized form of Candida antarctica lipase (B570770) B (CALB), commonly known as Novozym 435. acs.orgnih.gov This enzyme has demonstrated remarkable efficiency in catalyzing both transesterification and polycondensation reactions to form carbonates and polycarbonates.
The synthesis of a macrocyclic carbonate like dodecane-1,12-diyl carbonate would typically proceed via an enzyme-catalyzed condensation of dodecane-1,12-diol with a short-chain dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC). researchgate.net The enzyme facilitates the reaction by activating the substrates within its active site. The process is highly chemoselective, targeting the specific functional groups and avoiding unwanted side reactions. nih.gov
Several studies on analogous monomers provide insight into the reaction conditions and outcomes. For the synthesis of glycerol carbonate, Novozym 435 was used to catalyze the transesterification of glycerol with DMC, achieving high yields. nih.govacs.org Similarly, lipases have been successfully employed for the direct synthesis of cyclic trimethylene carbonate from 1,3-propanediol (B51772) and a dialkyl carbonate. researchgate.net Research has shown that factors such as temperature, solvent, water content, and the molar ratio of reactants significantly impact the reaction rate and final yield. acs.orgnih.govacs.org For instance, while a certain amount of water is necessary for lipase activity, excess water can lead to enzyme inactivation. acs.org
The table below summarizes typical findings from lipase-catalyzed synthesis of related carbonate monomers, which can be extrapolated to the production of dodecane-1,12-diyl carbonate.
Table 1: Research Findings on Lipase-Catalyzed Carbonate Monomer Synthesis
| Enzyme | Reactants | Product | Key Findings & Conditions | Reference |
|---|---|---|---|---|
| Novozym 435 (Candida antarctica lipase B) | Glycerol, Dimethyl Carbonate (DMC) | Glycerol Carbonate | Optimum conditions: 75 g/L enzyme, 2.0 DMC/glycerol molar ratio, 60°C. Acetonitrile used as solvent. Final conversion reached 96.25%. | nih.gov |
| Novozym 435 (Candida antarctica lipase B) | Trimethylene Carbonate (TMC) | Poly(trimethylene carbonate) | Near-quantitative monomer conversion (97%) in bulk polymerization at 70°C over 120 hours. | acs.org |
| Immobilized Candida antarctica lipase (lipase CA) | 1,3-propanediol, Dimethyl Carbonate | Cyclic Trimethylene Carbonate | Successful synthesis of the cyclic monomer in an organic solvent at 70°C. | researchgate.net |
| Novozyme 435® (imm-CaLB) | Tyrosol, Dimethyl Carbonate | Tyrosol Methyl Carbonate | Quantitative yield achieved in a continuous flow system at 60°C with DMC as both reagent and solvent. | nih.govrsc.org |
The success in these related systems strongly supports the viability of using enzymatic catalysis, particularly with Novozym 435, for the efficient and environmentally friendly production of dodecane-1,12-diyl carbonate. rsc.orgnih.gov
Polymerization Pathways Utilizing Dodecane 1,12 Diyl Carbonate
Ring-Opening Polymerization (ROP) of Cyclic Dodecane-1,12-diyl Carbonate
Development of Initiating Systems for Controlled ROP
The success of controlled ROP heavily relies on the choice of the initiating system. A variety of catalysts and initiators have been explored for the ROP of cyclic carbonates, aiming to achieve high conversion rates, predictable molecular weights, and narrow molecular weight distributions (low polydispersity). researchgate.net
For macrocyclic carbonates, organocatalysts have gained significant attention as they offer a metal-free alternative, which is particularly crucial for biomedical applications. rsc.org Systems like phosphazene bases (e.g., t-Bu-P4) have demonstrated high activity, enabling rapid and controlled polymerization at ambient temperatures. acs.org For instance, the ROP of some macrocyclic carbonates initiated by t-Bu-P4 with benzyl (B1604629) alcohol can achieve high conversions (>97%) in mere seconds. acs.org
Metal-based catalysts are also widely used and highly effective. Tin-based compounds, such as stannous octoate (Sn(Oct)2), are classic initiators approved for biomedical applications and function via a coordination-insertion mechanism. rsc.org Other effective metal catalysts include zinc and aluminum complexes. rsc.orgmdpi.com For example, zinc(II) acetylacetonate (B107027) has been shown to be a highly effective catalyst in related polymerization reactions. mdpi.comnih.gov
The choice of initiator not only affects the polymerization rate but also the control over the final polymer's properties. The development of "immortal" ROP systems, where a protic source like an alcohol is used in conjunction with a catalyst, allows for the production of multiple polymer chains per catalyst molecule, further enhancing control and efficiency. researchgate.net
Table 1: Examples of Initiating Systems for ROP of Cyclic Carbonates
| Catalyst/Initiator System | Monomer Type | Key Features | Reference |
|---|---|---|---|
| t-Bu-P4 / Benzyl Alcohol | Macrocyclic Carbonates | Organocatalyst; very high polymerization rates (seconds) at ambient temperature. | acs.org |
| Stannous Octoate (Sn(Oct)2) / Alcohol | General Cyclic Carbonates | FDA-approved; proceeds via coordination-insertion; widely used for biomedical polymers. | rsc.org |
| Methanesulfonic Acid (MSA) / n-Pentanol | Trimethylene Carbonate | Organo-acid catalyst; avoids ether linkages that can occur with other strong acids. | afinitica.com |
| 4-Dimethylaminopyridine (B28879) (DMAP) | Trimethylene Carbonate | Organocatalyst; allows for synthesis of high molecular weight polymers under mild conditions. | rsc.org |
| N-Heterocyclic Carbenes (NHCs) | General Cyclic Carbonates | Highly active organocatalysts. | afinitica.com |
Mechanism of Monomer Insertion and Chain Propagation
The mechanism of ROP for cyclic carbonates is analogous to that of cyclic esters and can be broadly categorized into anionic, cationic, and coordination-insertion pathways. rsc.org
In the coordination-insertion mechanism , often employed with metal-based catalysts like Sn(Oct)2, the process begins with the coordination of the monomer's carbonyl oxygen to the metal center of the catalyst. rsc.org An alkoxide group, either from an alcohol initiator or a ligand on the catalyst, then performs a nucleophilic attack on the carbonyl carbon. This attack leads to the opening of the ring and the formation of a new alkoxide chain end, which remains coordinated to the metal center. This new active species can then coordinate with and attack another monomer molecule, propagating the polymer chain. rsc.org
The anionic ROP mechanism involves a nucleophilic attack on the monomer by a strong base or an anionic initiator. This process can be extremely rapid. acs.org For example, using sodium tert-butoxide (t-BuONa) as an initiator for macrocyclic carbonates leads to ultrafast polymerization. acs.org The propagating species is an alkoxide anion at the chain end, which continues to attack subsequent monomer units.
The cationic ROP mechanism is initiated by the activation of the monomer with a cationic species, such as a Lewis or Brønsted acid. rsc.orgafinitica.com This can proceed via two main pathways: the activated monomer (AM) mechanism or the active chain end (ACE) mechanism. In the AM mechanism, the activated monomer is attacked by a nucleophile (like an alcohol initiator), generating a hydroxyl-terminated species that continues the propagation. rsc.orgafinitica.com In the ACE mechanism, the ring-opened species forms a carbenium-type cation at the chain end, which is then attacked by the carbonyl oxygen of the next monomer. rsc.org For some systems, both mechanisms can compete, which may reduce control over the polymerization. afinitica.com
Control over Polymer Molecular Weight and Polydispersity
Achieving precise control over the polymer's number-average molecular weight (Mn) and maintaining a narrow molecular weight distribution, or low polydispersity index (PDI, Đ), are hallmarks of a controlled polymerization. nih.govrsc.org In ROP, this is typically achieved when the initiation is fast and uniform, and termination or chain transfer reactions are minimal. mdpi.com
The molecular weight can often be predetermined by the initial molar ratio of the monomer to the initiator ([M]/[I]). In a controlled or "living" polymerization, each initiator molecule generates one growing polymer chain, allowing Mn to be calculated theoretically. For example, organocatalytic systems have demonstrated the ability to produce polymers with predictable molecular weights and narrow PDIs (typically below 1.2). researchgate.net
However, side reactions can disrupt this control. For cyclic carbonates, a common side reaction is decarboxylation (loss of CO2), especially at elevated temperatures, which can lead to the formation of ether linkages within the polymer backbone and affect the final properties. mdpi.com The choice of catalyst is crucial to suppress such side reactions. afinitica.com Furthermore, intramolecular transesterification can lead to the formation of cyclic oligomers, broadening the PDI. This is particularly relevant in ROP of macrocycles, where the propagating chain end can "back-bite" to cleave off a small cyclic species.
Careful selection of reaction conditions—such as temperature, solvent, and monomer concentration—is essential for maintaining control. afinitica.commdpi.com For instance, in some cationic polymerizations, keeping the monomer concentration low can suppress undesirable side reactions and improve control over the polymer architecture. afinitica.com
Polycondensation Reactions of Dodecane-1,12-diol and Carbonate Derivatives
Polycondensation is a classic step-growth polymerization method used to synthesize polymers, including aliphatic polycarbonates (APCs). nih.gov This route involves the reaction of a diol, such as dodecane-1,12-diol, with a carbonate precursor. nih.govresearchgate.net While ROP often provides better control, polycondensation is a versatile method that allows for the direct incorporation of various diols to tailor polymer properties. nih.gov
Synthesis of Aliphatic Polycarbonates (APCs)
The synthesis of APCs via polycondensation typically involves the reaction of an aliphatic diol with a carbonate source like diphenyl carbonate (DPC) or dimethyl carbonate (DMC) through a transesterification reaction. rsc.orgmdpi.comnih.gov This method avoids the use of highly toxic phosgene (B1210022), which was used in earlier methods. nih.gov
The process is generally carried out in the melt at high temperatures and under vacuum to drive the reaction forward by removing the condensation byproduct (e.g., phenol (B47542) from DPC or methanol (B129727) from DMC). rsc.orgmdpi.com A transesterification catalyst is required to achieve high molecular weights. nih.gov A variety of catalysts have been investigated, including zinc acetate (B1210297) (Zn(OAc)2), zinc (II) acetylacetonate (Zn(Acac)2), and various organocatalysts like 4-dimethylaminopyridine (DMAP). rsc.orgrsc.orgmdpi.com
For example, high-molecular-weight APCs have been successfully synthesized by the melt transesterification of DPC with various diols using Zn(Acac)2 as a catalyst, achieving weight-average molecular weights (Mw) over 140,000 g/mol . mdpi.comnih.gov The effectiveness of the catalyst often depends on factors like its Lewis acidity and steric properties. mdpi.com Organocatalysts have also proven effective, allowing for the synthesis of high-molecular-weight APCs under relatively mild conditions. rsc.org
Table 2: Polycondensation of Aliphatic Diols with Diphenyl Carbonate (DPC) using Zn(Acac)₂ Catalyst
| Diol Monomer | Resulting Polymer | Weight-Average Molecular Weight (Mw, g/mol) | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Butanediol | Poly(1,4-butylene carbonate) (PBC) | 143,500 | 85.6 | mdpi.comnih.gov |
| 1,3-Propanediol (B51772) | Poly(trimethylene carbonate) (PTMC) | 81,300 | 81.2 | mdpi.com |
| 1,5-Pentanediol | Poly(pentamethylene carbonate) (PPMC) | 102,900 | 83.5 | mdpi.com |
| 1,6-Hexanediol (B165255) | Poly(hexamethylene carbonate) (PHC) | 125,400 | 84.7 | mdpi.com |
Data represents optimized conditions as reported in the source.
Copolymerization Strategies Involving Dodecane-1,12-diol-derived Carbonates
Copolymerization is a powerful strategy to fine-tune the properties of polycarbonates. By incorporating different monomers, properties such as thermal stability, mechanical strength, and degradation rate can be precisely controlled. nih.govresearchgate.net
In the context of polycondensation, copolymers can be readily prepared by using a mixture of different diols. nih.gov For instance, dodecane-1,12-diol can be copolymerized with shorter-chain diols (e.g., 1,4-butanediol, 1,6-hexanediol) to create copolymers with tailored properties. nih.gov The long, flexible C12 chain from dodecane-1,12-diol can impart flexibility and lower the glass transition temperature, while shorter diols can enhance crystallinity and mechanical strength. High-molecular-weight copolymers have been synthesized using mixtures of diols via melt polycondensation. nih.gov
In ROP, dodecane-1,12-diyl carbonate can be copolymerized with other cyclic monomers, such as L-lactide (LLA) or trimethylene carbonate (TMC). researchgate.netrsc.org This approach allows for the creation of block copolymers or random copolymers with specific functionalities. For example, copolymerizing a sugar-derived cyclic carbonate with TMC has been shown to increase the glass transition temperature and enhance the thermal degradability of the resulting polymer. rsc.org Such strategies are essential for developing advanced materials for specific applications, particularly in the biomedical field where precise control over degradation and mechanical properties is critical. researchgate.net
Non-Isocyanate Polyurethane (NIPU) Synthesis from Dodecane-1,12-diyl Carbonate Precursors
The synthesis of polyurethanes without the use of toxic isocyanates, known as non-isocyanate polyurethanes (NIPUs), represents a significant advancement in polymer chemistry, driven by increasing environmental and safety regulations. nih.govresearchgate.net One of the most promising routes to NIPUs involves the reaction of cyclic carbonates with amines. nih.govresearchgate.netresearchgate.net This pathway yields poly(hydroxyurethanes) (PHUs), which contain characteristic hydroxyl groups adjacent to the urethane (B1682113) linkage, offering potential for further functionalization and imparting specific properties like improved adhesion. researchgate.net
Dodecane-1,12-diol is a key long-chain aliphatic diol that can be converted into a bis(cyclic carbonate). This monomer, dodecane-1,12-diyl dicarbonate, serves as a valuable precursor for producing NIPUs with specific properties, such as hydrophobicity and flexibility, derived from the long C12 alkyl chain. The synthesis of these NIPUs typically proceeds through the polyaddition reaction of the bis(cyclic carbonate) with various polyamines. nih.govmdpi.com This method avoids the use of phosgene and its derivatives, positioning it as a greener alternative to conventional polyurethane production. nih.govresearchgate.net
Ring-Opening Reactions between Cyclic Carbonates and Amine-Based Curing Agents
The core reaction in this NIPU synthesis is the aminolysis of the cyclic carbonate ring. nih.gov This process involves a nucleophilic attack by a primary amine on one of the carbonyl carbons of the cyclic carbonate monomer. The reaction proceeds via a ring-opening mechanism, leading to the formation of a β-hydroxyurethane linkage. researchgate.net The general reaction between a bis(cyclic carbonate) and a diamine results in a linear poly(hydroxyurethane). nih.gov
The reactivity of the cyclic carbonate is a critical factor. Five-membered cyclic carbonates are commonly used due to their accessibility and reactivity. colab.wsnih.gov However, the ring-opening reaction can be slow and often requires elevated temperatures or the use of catalysts to achieve efficient polymerization and high molecular weights. researchgate.netrsc.org The reaction is typically conducted at temperatures around 75-95°C. nih.govmdpi.com
Several catalysts have been explored to promote the aminolysis of cyclic carbonates. These include organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and other strong bases, which can enhance both the nucleophilicity of the amine and the electrophilicity of the carbonate's carbonyl carbon. researchgate.net However, the choice of catalyst is crucial as strong bases can sometimes lead to side reactions, such as the formation of polyurea fragments. nih.gov The reaction rate is also influenced by the structure of both the amine and the cyclic carbonate. colab.wsresearchgate.net
A typical reaction for the synthesis of a NIPU using a dodecane-based precursor is the polyaddition of a bis(cyclic carbonate) with a diamine like dodecanediamine in a solvent such as dimethylformamide (DMF). mdpi.com
Table 1: Typical Reaction Parameters for NIPU Synthesis
| Parameter | Value/Condition | Source |
| Monomers | Bis(cyclic carbonate), Diamine | nih.govmdpi.com |
| Example Diamine | Dodecanediamine | mdpi.com |
| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) | nih.govmdpi.com |
| Temperature | 75 - 95 °C | nih.govmdpi.com |
| Reaction Time | ~16 hours | nih.gov |
| Catalyst (optional) | TBD, DBU | nih.govresearchgate.net |
Development of Photocurable Crosslinkers from Dodecane-1,12-diol Derivatives
The poly(hydroxyurethanes) synthesized from dodecane-1,12-diol derivatives can be further modified to create advanced functional materials, such as photocurable crosslinkers. mdpi.com The presence of hydroxyl groups along the polymer backbone provides convenient sites for post-polymerization modification.
These hydroxyl groups can be functionalized with photoreactive moieties, such as acrylate (B77674) or methacrylate (B99206) groups. For instance, the NIPU formed from a bis(cyclic carbonate) and dodecanediamine can be reacted with agents like methacrylic anhydride (B1165640) to introduce polymerizable double bonds. mdpi.com The resulting modified NIPU becomes a crosslinker that can be cured using ultraviolet (UV) light, a process known as photocuring. researchgate.netmdpi.com
This technology enables the rapid, solvent-free, and spatially controlled formation of crosslinked polymer networks. These photocurable NIPU resins are valuable for a range of applications, including the development of biocompatible materials for the medical field. mdpi.com They have been successfully used to create hydrogels and scaffolds for tissue engineering, combining mechanical stability with biocompatibility. mdpi.com The adaptability of these systems allows for the creation of customized geometries suitable for advanced applications like 3D printing of medical implants. mdpi.com
Table 2: Functionalization of Dodecane-1,12-diol based NIPU for Photocurability
| Step | Description | Resulting Functionality | Application | Source |
| 1. NIPU Synthesis | Reaction of bis(cyclic carbonate) with dodecanediamine. | Poly(hydroxyurethane) with pendant hydroxyl groups. | Polymer Backbone | mdpi.com |
| 2. Functionalization | Reaction of hydroxyl groups with (meth)acrylic compounds. | NIPU with pendant (meth)acrylate groups. | Photoreactive Crosslinker | mdpi.com |
| 3. Curing | UV irradiation in the presence of a photoinitiator. | Crosslinked, stable polymer network. | Biocompatible Hydrogels, Medical Implants, 3D Printing | mdpi.com |
Advanced Materials Derived from Dodecane 1,12 Diyl Carbonate
Development of Polycarbonate-Based Materials from Dodecane-1,12-diyl Carbonate
Polycarbonates derived from long-chain aliphatic diols like dodecane-1,12-diol, known as poly(dodecamethylene carbonate), are synthesized through several established polymerization techniques. These methods are chosen based on the desired polymer characteristics, such as molecular weight, purity, and end-group functionality.
The primary methods for synthesizing aliphatic polycarbonates include:
Polycondensation: This technique involves the reaction of an aliphatic diol with a carbonate source like dimethyl carbonate or diphenyl carbonate. The reaction is typically conducted at elevated temperatures and under vacuum to remove the condensation byproduct (e.g., methanol (B129727) or phenol), which drives the reaction toward the formation of a high molecular weight polymer. mdpi.commdpi.comrsc.org The use of organo-catalysts is often preferred to avoid metal contamination in the final polymer. rsc.org
Ring-Opening Polymerization (ROP): ROP is a highly effective method for producing polycarbonates with well-controlled molecular weights and low polydispersity. nih.gov This process starts with a cyclic carbonate monomer, which is then polymerized using a catalyst or initiator. bham.ac.uk ROP allows for the creation of well-defined polymer architectures, including block copolymers and star-shaped polymers, by carefully selecting the initiator. nih.govrsc.org
The development of these polycarbonate materials focuses on leveraging the properties imparted by the long C12 chain of the dodecane-1,12-diol monomer. These properties include increased flexibility and hydrophobicity, which are desirable in applications ranging from soft-touch coatings to biomedical devices. Recent research has also focused on creating functional aliphatic polycarbonates that can be modified after polymerization using "click chemistry," allowing for the attachment of various functional groups to the polymer backbone. rsc.org
Engineering of Poly(hydroxyurethane) Networks with Dodecane-1,12-diol-Derived Carbonates
A significant area of development is the synthesis of non-isocyanate polyurethanes (NIPUs), which are also known as poly(hydroxyurethane)s (PHUs). These materials are considered environmentally friendlier alternatives to traditional polyurethanes as their synthesis avoids the use of toxic isocyanates. researchgate.netaalto.fi The most common route to NIPUs is the polyaddition reaction between a bis(cyclic carbonate) and a diamine. mdpi.com
In this context, derivatives of dodecane-1,12-diol are crucial. While the diol itself is the precursor, the key reaction involves the aminolysis of a cyclic carbonate. To form a polymer network, a bis(cyclic carbonate) is reacted with a diamine. A relevant diamine derived from the C12 backbone is 1,12-dodecanediamine. The reaction between the amine groups and the cyclic carbonate rings opens the rings to form β-hydroxyurethane linkages, which characterize the NIPU structure. aalto.firsc.org The presence of hydroxyl groups along the polymer chain allows for extensive hydrogen bonding, which significantly influences the material's final properties.
The engineering of these networks involves several key steps:
Synthesis of Bis(cyclic carbonates): This often involves the reaction of a diol with a compound like glycerol-1,2-carbonate or the carbonation of epoxides with CO2. rsc.org
Polyaddition Reaction: The bis(cyclic carbonate) is then reacted with a diamine, such as 1,12-dodecanediamine, often in a polar aprotic solvent at elevated temperatures to facilitate the reaction. mdpi.com The stoichiometry between the cyclic carbonate and amine groups is critical to achieving a high molecular weight and the desired network structure. aalto.fi
The resulting PHU networks exhibit properties that are highly dependent on the structure of the monomers used. The long, flexible dodecane (B42187) chain contributes to the elasticity and hydrophobicity of the final material.
Structure-Property Relationships in Dodecane-1,12-diyl Carbonate Polymers
The macroscopic properties of polymers derived from dodecane-1,12-diyl carbonate are directly linked to their chemical structure at the molecular and macromolecular levels. Understanding these relationships is key to designing materials for specific applications.
The purity of the dodecane-1,12-diyl carbonate monomer is a critical factor that significantly affects the polymerization process and the final properties of the polymer. Impurities can act as chain terminators or cause undesirable side reactions, which can limit the achievable molecular weight and broaden the molecular weight distribution. rsc.org For certain controlled polymerization techniques like ROP, high monomer purity is essential to maintain the "living" nature of the polymerization, which is necessary for creating complex architectures like block copolymers. nih.gov
| Architectural Feature | Influence on Morphology and Transitions |
| Linear Chains | Tend to pack more regularly, leading to higher crystallinity and a more defined melting point. |
| Branched or Star-Shaped | Branching disrupts chain packing, which typically reduces crystallinity and density while potentially lowering the glass transition temperature. rsc.org |
| Block Copolymers | Can undergo microphase separation, where incompatible blocks form distinct nanodomains. This leads to complex morphologies (e.g., lamellar, cylindrical) and multiple thermal transitions corresponding to each block. nih.gov |
| Random Copolymers | The random incorporation of a second monomer disrupts the regularity of the polymer chain, generally leading to amorphous materials with a single glass transition temperature that is an average of the parent homopolymers. |
The conditions under which polymerization is carried out have a direct and significant impact on the final properties of the material. By carefully controlling these parameters, the molecular weight, molecular weight distribution, and, consequently, the macroscopic behavior of the polymer can be tailored.
Key polymerization conditions and their effects include:
Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions like thermal degradation or decarboxylation, which can limit the molecular weight and affect the polymer's thermal stability. mdpi.commdpi.com For polycondensation reactions, temperature control is crucial for efficiently removing byproducts without degrading the polymer. mdpi.com
Catalyst/Initiator: The choice of catalyst or initiator not only affects the reaction rate but can also influence the polymer's structure. In ROP, the initiator can be incorporated into the polymer chain, allowing for the synthesis of end-functionalized polymers. rsc.org The catalyst-to-monomer ratio is often used to control the final molecular weight. nih.gov
Reaction Time: Longer reaction times typically lead to higher monomer conversion and higher molecular weights, up to a certain point where equilibrium is reached or degradation begins to occur.
Pressure/Vacuum: In polycondensation, applying a vacuum is essential for removing small molecule byproducts, which drives the reaction equilibrium towards the formation of higher molecular weight polymers. mdpi.com
The interplay of these conditions determines the final molecular characteristics of the polymer, which in turn dictates its macroscopic properties as illustrated in the table below.
| Polymerization Condition | Effect on Molecular Characteristics | Resulting Macroscopic Behavior |
| High Monomer/Initiator Ratio | Higher Molecular Weight | Increased tensile strength, higher viscosity, and potentially higher melting and glass transition temperatures. mdpi.com |
| Optimized Temperature & Vacuum | Higher Molecular Weight, Low Dispersity | Improved mechanical properties and thermal stability. |
| Presence of Multifunctional Initiator | Star-shaped or Branched Architecture | Altered rheological properties (flow behavior) and potentially lower crystallinity compared to linear analogues. rsc.org |
| Use of a Block Copolymer Initiator | Formation of new Block Copolymers | Creation of thermoplastic elastomers or materials with distinct, phase-separated domains. |
Green Chemistry Principles in Dodecane 1,12 Diyl Carbonate and Polymer Synthesis
Carbon Dioxide (CO2) as a Sustainable C1 Feedstock for Carbonate Production
The utilization of carbon dioxide (CO2) as a renewable and abundant C1 feedstock is a cornerstone of green chemistry, offering a pathway to valuable chemicals and polymers while mitigating greenhouse gas emissions. cnr.it In the context of dodecane-1,12-diyl carbonate synthesis, CO2 serves as a direct and atom-economical source of the carbonate functionality. This approach circumvents the use of hazardous and toxic reagents like phosgene (B1210022), which was traditionally used for carbonate synthesis. cnr.itnih.gov
The direct synthesis of cyclic carbonates from diols and CO2 is a significant advancement. mdpi.commdpi.com The reaction involves the coupling of CO2 with a diol, such as 1,12-dodecanediol (B52552), to form the corresponding cyclic carbonate. This process can be facilitated by various catalytic systems, which are crucial for activating the relatively inert CO2 molecule. mdpi.comrsc.org The development of efficient catalysts has enabled these reactions to proceed under milder conditions, further enhancing the green credentials of this synthetic route. rsc.org
The copolymerization of CO2 with epoxides is another important route to aliphatic polycarbonates. researchgate.net This method has been extensively studied and demonstrates the potential of CO2 as a viable monomer in polymer chemistry. cnr.itresearchgate.net While not directly producing dodecane-1,12-diyl carbonate, this research provides a foundation for the broader application of CO2 in polycarbonate synthesis.
Utilization of Bio-Renewable Dodecane-1,12-diol as a Sustainable Building Block
The "green" credentials of dodecane-1,12-diyl carbonate are further enhanced by the potential to source its diol precursor, 1,12-dodecanediol, from renewable biological resources. biosynth.com Diols are recognized as key bio-based platform molecules that can be derived from biomass, offering a sustainable alternative to petrochemical feedstocks. mdpi.comresearchgate.net
Long-chain dicarboxylic acids, which can be converted to diols, are already being produced on an industrial scale from bio-based materials. mdpi.com This progress in industrial biotechnology makes the production of bio-based 1,12-dodecanediol increasingly feasible. The use of such bio-renewable diols in the synthesis of polymers like poly(butylene dodecanedioate) highlights the industry's move towards more sustainable materials. mdpi.com
The development of fully bio-based thermoplastics is a major goal in polymer science. researchgate.net By combining bio-derived diols like 1,12-dodecanediol with CO2, it is possible to create polycarbonates with a high percentage of renewable content, contributing to a more circular and sustainable economy.
Development of Environmentally Benign Catalytic Systems
The efficiency and selectivity of dodecane-1,12-diyl carbonate synthesis are heavily reliant on the catalyst employed. Green chemistry principles guide the development of catalysts that are not only highly active but also environmentally benign, avoiding the use of toxic or heavy metals.
A wide array of catalytic systems has been explored for the synthesis of cyclic carbonates from diols and CO2, including alkali metal salts, ammonium (B1175870) salts, ionic liquids, and metal oxides. mdpi.com Recent research has focused on developing heterogeneous catalysts, which offer the advantage of easy separation and recyclability, further minimizing waste. rsc.org For instance, polymer-supported diol-functionalized ionic liquids have shown remarkable activity and reusability in the synthesis of cyclic carbonates under solvent-free conditions. rsc.org
For the copolymerization of CO2 and epoxides, well-defined zinc complexes have demonstrated high activity. researchgate.net The design of these catalysts is crucial for controlling the polymer's structure and properties. The ongoing research into catalyst development aims to create systems that are not only efficient but also robust and derived from abundant, non-toxic elements.
Implementation of Solvent-Free and Mild Reaction Condition Methodologies
A key objective of green chemistry is to minimize or eliminate the use of hazardous solvents in chemical processes. The synthesis of dodecane-1,12-diyl carbonate and its polymers is increasingly being performed under solvent-free or "neat" conditions. rsc.org This approach not only reduces environmental impact but also simplifies product purification and reduces operational costs.
The development of highly active catalysts has been instrumental in enabling these reactions to proceed efficiently without a solvent. For example, the use of polymer-supported ionic liquids has proven effective for the synthesis of cyclic carbonates from CO2 and epoxides under solvent-free conditions. rsc.org
Furthermore, the implementation of mild reaction conditions, such as lower temperatures and pressures, is a significant aspect of green process design. rsc.org Traditional chemical processes often require harsh conditions, leading to high energy consumption and the formation of unwanted byproducts. By designing catalysts that operate under milder conditions, the synthesis of dodecane-1,12-diyl carbonate becomes more energy-efficient and sustainable.
Atom Economy Considerations in Reaction Design and Process Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com The ideal reaction has a 100% atom economy, meaning that all atoms from the reactants are incorporated into the final product, with no waste generated. jocpr.com
The synthesis of dodecane-1,12-diyl carbonate via the direct cycloaddition of CO2 to 1,12-dodecanediol is an excellent example of a reaction with high atom economy. In this process, all the atoms of the reactants are utilized in the formation of the cyclic carbonate product. This is in stark contrast to older methods that used reagents like phosgene, which generated significant amounts of inorganic salt waste. nih.gov
Similarly, the alternating copolymerization of CO2 and epoxides to produce polycarbonates can exhibit high atom economy. researchgate.net By carefully designing the reaction and choosing the appropriate catalyst, it is possible to maximize the incorporation of both monomers into the polymer chain, minimizing the formation of byproducts such as cyclic carbonates. researchgate.net The focus on atom economy in the design of synthetic routes to dodecane-1,12-diyl carbonate and its polymers is crucial for developing truly sustainable and efficient chemical processes. jocpr.comprimescholars.com
Advanced Analytical and Spectroscopic Characterization in Dodecane 1,12 Diyl Carbonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of dodecane-1,12-diyl carbonate and its corresponding polymer, poly(dodecamethylene carbonate). By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural confirmation of dodecane-1,12-diyl carbonate.
In the ¹H NMR spectrum of the monomer, specific signals corresponding to the different protons in the dodecane (B42187) chain and those adjacent to the carbonate group are expected. The methylene (B1212753) protons (CH₂) alpha to the carbonate oxygen atoms would appear at a distinct chemical shift, typically downfield due to the electron-withdrawing effect of the carbonate moiety. The remaining methylene protons along the long alkyl chain would produce a complex multiplet in the upfield region.
The ¹³C NMR spectrum provides complementary information, with a characteristic signal for the carbonate carbon appearing significantly downfield. The carbons of the dodecane chain would also exhibit distinct signals, with the carbons alpha to the carbonate oxygen showing a downfield shift compared to the other methylene carbons in the chain.
For the polymer, poly(dodecamethylene carbonate), the NMR spectra would show broader signals characteristic of a polymeric structure. However, the key chemical shifts for the repeating dodecamethylene carbonate unit would be identifiable. For instance, in a related polymer, poly(trimethylene carbonate), the methylene protons adjacent to the carbonate group show characteristic peaks in the ¹H NMR spectrum. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dodecane-1,12-diyl Carbonate
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Carbonyl Carbon (C=O) | - | ~155 |
| Methylene Carbons alpha to Carbonate (O-CH₂) | ~4.1 | ~68 |
| Methylene Carbons beta to Carbonate | ~1.7 | ~29 |
| Other Methylene Carbons in Chain | ~1.3-1.4 | ~25-30 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
For unambiguous assignment of all proton and carbon signals, especially in the case of the polymer or complex reaction mixtures, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. In dodecane-1,12-diyl carbonate, COSY would show cross-peaks between adjacent methylene groups in the dodecane chain, allowing for a sequential assignment of the proton signals.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, simplifying the assignment of the carbon spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For dodecane-1,12-diyl carbonate, HMQC/HSQC would link the proton signal of each methylene group to its corresponding carbon signal, providing definitive assignments for the carbon spectrum. The use of such techniques has been demonstrated in the structural elucidation of related polymers. semanticscholar.org
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the analysis of dodecane-1,12-diyl carbonate, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretch of the carbonate group, typically appearing in the region of 1740-1770 cm⁻¹. The exact position of this peak can provide insights into whether the carbonate is cyclic or acyclic.
Additionally, the C-O stretching vibrations of the carbonate group would be observed in the fingerprint region, typically around 1250-1300 cm⁻¹. The spectrum would also feature the characteristic C-H stretching and bending vibrations of the long alkane chain. The FTIR spectra of related polycarbonates, such as poly(trimethylene carbonate), show these characteristic peaks. researchgate.netresearchgate.netnih.gov
Table 2: Characteristic FTIR Absorption Bands for Dodecane-1,12-diyl Carbonate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1740 - 1770 |
| C-O (Carbonate) | Stretching | 1250 - 1300 |
| C-H (Alkane) | Stretching | 2850 - 2960 |
| C-H (Alkane) | Bending | 1370 - 1470 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of dodecane-1,12-diyl carbonate and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. For dodecane-1,12-diyl carbonate, GC-MS can be employed to determine its purity by separating it from starting materials (like 1,12-dodecanediol), solvents, and any by-products. The retention time in the gas chromatogram provides a characteristic identifier for the compound, while the mass spectrum offers a molecular fingerprint. The fragmentation pattern in the mass spectrum can help to confirm the structure of the molecule. The analysis of related dodecene oligomers has been effectively carried out using GC-MS. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For dodecane-1,12-diyl carbonate, HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. This technique is crucial for definitively identifying the compound and distinguishing it from other species with similar nominal masses. The application of HRMS has been noted in the characterization of complex oligomeric mixtures. nih.gov
Polymer Characterization by Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. lcms.cz In the analysis of poly(dodecamethylene carbonate) and related aliphatic polycarbonates, GPC/SEC is instrumental in correlating the polymer's molecular weight with its physical properties. ehu.esacs.org
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity index (Đ), which is the ratio of Mw to Mn, are key parameters obtained from GPC/SEC analysis. acs.org For instance, studies on similar polycarbonates have utilized GPC to track the stepwise increase in molecular weight during polymerization. researchgate.net The analysis is typically performed using a suitable solvent like tetrahydrofuran (B95107) (THF) and calibrated with polymer standards such as polystyrene or polymethylmethacrylate (PMMA). nih.govacs.orglcms.cz
| Sample | Mn (g/mol) | Mw (g/mol) | Dispersity (Đ) |
|---|---|---|---|
| Polycarbonate Sample A | 15,300 | 30,600 | 2.0 |
| Polycarbonate Sample B | 25,100 | 52,710 | 2.1 |
This table presents hypothetical data based on typical values found for aliphatic polycarbonates to illustrate the output of GPC/SEC analysis. ehu.es
Thermal Analysis: Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). sigmaaldrich.com For poly(dodecamethylene carbonate), DSC studies have revealed an "even-odd" effect in a series of aliphatic polycarbonates, where the number of methylene groups in the repeating unit influences the thermal properties. acs.org
In general, aliphatic polycarbonates with an even number of methylene groups, such as poly(dodecamethylene carbonate) (which has 12 methylene groups), tend to exhibit higher melting temperatures compared to those with an odd number of methylene groups. acs.org The thermal history of the sample can be erased by heating it above its melting point, followed by controlled cooling and subsequent heating scans to observe the transitions. nih.gov The Successive Self-nucleation and Annealing (SSA) technique, which involves a specific thermal protocol, can be employed to further fractionate and analyze the thermal behavior of these polymers. frontiersin.org
| Thermal Property | Temperature (°C) |
|---|---|
| Glass Transition Temperature (Tg) | -25 to -35 |
| Melting Temperature (Tm) | ~80 |
Note: The glass transition temperature for long-chain aliphatic polycarbonates can be difficult to detect and may fall within a range. The provided values are based on trends observed in similar polymers. acs.orgresearchgate.net
X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis
X-ray Diffraction (XRD) is an essential tool for elucidating the crystalline structure and morphology of polymeric materials. nih.gov In the study of poly(dodecamethylene carbonate), XRD analysis has been crucial in understanding the packing of polymer chains in the solid state. mdpi.com The diffraction patterns obtained from XRD experiments provide information about the unit cell dimensions and the arrangement of molecules within the crystal lattice. acs.org
For aliphatic polycarbonates, XRD studies have shown that the crystal structure is influenced by the number of methylene units. acs.org Polymers with an even number of methylene groups, like poly(dodecamethylene carbonate), typically adopt a monoclinic unit cell. acs.org The analysis of XRD patterns can reveal characteristic peaks at specific 2θ angles, which correspond to different crystallographic planes. For example, in similar semi-crystalline polymers, distinct peaks are observed that are indicative of the crystalline domains within the material. nih.govmdpi.comresearchgate.net The degree of crystallinity can also be estimated from XRD data.
| Crystallographic Plane | Approximate 2θ Angle (°) |
|---|---|
| (110) | ~21.5 |
| (200) | ~23.8 |
This table shows typical peak positions for semi-crystalline aliphatic polymers, which are useful for comparison in the analysis of poly(dodecamethylene carbonate). nih.govresearchgate.net
Theoretical and Computational Approaches to Dodecane 1,12 Diyl Carbonate Chemistry
Computational Modeling of Reaction Mechanisms and Transition States
The ring-opening polymerization (ROP) of cyclic carbonates is the primary route to producing aliphatic polycarbonates. Computational modeling, particularly through quantum mechanics, is instrumental in elucidating the intricate reaction mechanisms and characterizing the high-energy transition states involved in this process. For macrocycles like dodecane-1,12-diyl carbonate, these models help to understand how the large ring size influences reactivity.
Studies on analogous cyclic carbonates reveal that the ROP can proceed through different pathways, such as coordination-insertion, anionic, or cationic mechanisms, depending on the catalyst and initiator used. For instance, in organocatalyzed ROP, a common mechanism involves the activation of the monomer or the initiating alcohol by the catalyst. mdpi.comnih.gov A proposed general mechanism for the ROP of a cyclic carbonate initiated by an alcohol and catalyzed by a base is depicted below:
Initiation: The catalyst activates the initiator (e.g., an alcohol) by forming a more nucleophilic species.
Propagation: The activated initiator attacks the carbonyl carbon of the cyclic carbonate, leading to the formation of a tetrahedral intermediate. This is often the rate-determining step. mdpi.com
Ring-Opening: The cyclic carbonate ring opens to form a linear carbonate unit, regenerating the active species at the chain end.
Chain Growth: The active chain end continues to attack subsequent monomer molecules, leading to the growth of the polymer chain.
The transition states for these steps are high-energy structures that can be computationally located and characterized. For example, the transition state for the ring-opening step involves the breaking of a C-O bond within the carbonate ring. The energy barrier associated with this transition state is a critical factor in determining the polymerization rate.
Table 1: Calculated Activation Barriers for the Ring-Opening Polymerization of Trimethylene Carbonate (TMC) with Different Catalysts (Illustrative Data)
| Catalyst | Co-initiator | Calculated Activation Barrier (kcal/mol) | Reference |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Methanol (B129727) | 11.3 | mdpi.com |
| 4-dimethylaminopyridine (B28879) (DMAP) | Methanol | 23.7 | mdpi.com |
This table is for illustrative purposes, showing data for a related cyclic carbonate, trimethylene carbonate. The values highlight how different catalysts can significantly alter the energy landscape of the polymerization reaction.
Density Functional Theory (DFT) Studies on Catalyst-Substrate Interactions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and has been widely applied to study the interactions between catalysts and cyclic carbonate monomers. mdpi.comresearchgate.net These studies are crucial for understanding the role of the catalyst in promoting the ROP of monomers like dodecane-1,12-diyl carbonate.
DFT calculations can model the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the initial binding of the catalyst to the monomer. For organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), DFT studies have shown that the catalyst can activate the monomer by forming a hydrogen bond with the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. mdpi.com
Furthermore, DFT can elucidate the mechanism of catalyst action. For metal-based catalysts, such as those involving zinc or tin, DFT calculations can model the coordination of the cyclic carbonate to the metal center and the subsequent insertion of the monomer into the metal-alkoxide bond. researchgate.net These calculations can reveal the preferred coordination geometries and the electronic effects that facilitate the ring-opening process.
The insights gained from DFT studies on catalyst-substrate interactions are invaluable for the rational design of more efficient and selective catalysts for the polymerization of long-chain cyclic carbonates. By understanding how structural and electronic modifications to the catalyst affect its interaction with the monomer, researchers can develop new catalytic systems with improved activity and control over the polymerization process.
Simulation of Polymerization Kinetics and Thermodynamics
The simulation of polymerization kinetics and thermodynamics provides a quantitative understanding of the feasibility and rate of the ROP of dodecane-1,12-diyl carbonate. The polymerization of cyclic monomers is governed by a balance between enthalpy and entropy. The ring strain of the cyclic monomer is a key enthalpic driver for ROP. For large rings like dodecane-1,12-diyl carbonate, the ring strain is relatively low compared to smaller rings like trimethylene carbonate. researchgate.net
The Gibbs free energy of polymerization (ΔG_p) determines the position of the monomer-polymer equilibrium. It is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the equation:
ΔG_p = ΔH_p - TΔS_p
For polymerization to be thermodynamically favorable, ΔG_p must be negative. The polymerization of most cyclic monomers is enthalpically driven (ΔH_p < 0) due to the release of ring strain, but entropically disfavored (ΔS_p < 0) due to the loss of translational degrees of freedom of the monomer. This leads to the concept of a ceiling temperature (T_c), above which the polymerization is no longer thermodynamically favorable.
Simulations can be used to calculate these thermodynamic parameters. For instance, computational methods can estimate the ring strain energy of dodecane-1,12-diyl carbonate, providing an approximation of ΔH_p. Kinetic simulations, often based on the transition state theory and calculated activation barriers from DFT, can predict the rate of polymerization under different conditions (e.g., temperature, catalyst concentration).
Kinetic models can also simulate the evolution of molecular weight and molecular weight distribution of the resulting polymer over time. These simulations are valuable for optimizing reaction conditions to achieve desired polymer properties.
Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions
Once poly(dodecane-1,12-diyl carbonate) is formed, its physical and mechanical properties are determined by its chain conformation and the interactions between polymer chains. Molecular dynamics (MD) simulations are a powerful tool to investigate these aspects at the atomic level.
MD simulations model the movement of atoms in a polymer chain over time, governed by a force field that describes the interactions between atoms. These simulations can provide detailed information about:
Polymer Conformation: The long dodecane (B42187) spacer in the repeating unit of poly(dodecane-1,12-diyl carbonate) is expected to impart significant flexibility to the polymer chain. MD simulations can quantify this flexibility by calculating parameters such as the radius of gyration and end-to-end distance of the polymer chains.
Intermolecular Interactions: The nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions between the carbonate groups, determine the packing of polymer chains in the solid state. MD simulations can probe these interactions and predict properties like the density and cohesive energy of the polymer.
Glass Transition Temperature (Tg): By simulating the cooling of a polymer melt, MD simulations can predict the glass transition temperature, a key parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.
Mechanical Properties: MD simulations can also be used to predict the mechanical properties of the polymer, such as its Young's modulus and tensile strength, by simulating its response to an applied stress.
These computational insights into the structure-property relationships of poly(dodecane-1,12-diyl carbonate) are crucial for tailoring its properties for specific applications, for example, in the development of new biodegradable and biocompatible materials.
Future Research Directions and Emerging Paradigms for Dodecane 1,12 Diyl Carbonate
Integration of Dodecane-1,12-diyl Carbonate into Novel Polymer Architectures
Dodecane-1,12-diyl carbonate serves as a potentially valuable monomer for the synthesis of novel aliphatic polycarbonates. The long C12 alkyl chain is expected to impart unique properties to the resulting polymers, such as increased flexibility, hydrophobicity, and potentially, enhanced biodegradability. Future research will likely focus on leveraging these characteristics to design advanced polymer architectures.
One promising avenue is the synthesis of high-molecular-weight aliphatic polycarbonates through ring-opening polymerization (ROP) of dodecane-1,12-diyl carbonate. bham.ac.uk Recent advancements in ROP techniques have enabled the creation of well-defined aliphatic polycarbonates with controlled molecular weights and low dispersity, which is crucial for tailoring material properties for specific applications. nih.gov The incorporation of the long dodecane (B42187) segment could lead to polymers with lower glass transition temperatures and crystalline domains, influencing their mechanical and thermal properties. researchgate.net
Furthermore, dodecane-1,12-diyl carbonate can be copolymerized with other cyclic monomers to create random, block, or graft copolymers with a wide range of properties. For instance, copolymerization with more rigid cyclic carbonates could be used to tune the mechanical strength and degradation rate of the resulting material. rsc.org Block copolymers incorporating segments derived from dodecane-1,12-diyl carbonate could self-assemble into well-defined nanostructures, finding applications in drug delivery and nanotechnology. bham.ac.uk The long aliphatic chain could form the hydrophobic core of micelles or polymersomes for the encapsulation of nonpolar drugs.
Table 1: Potential Polymer Architectures Incorporating Dodecane-1,12-diyl Carbonate
| Polymer Architecture | Monomers | Potential Properties | Potential Applications |
|---|---|---|---|
| Homopolymer | Dodecane-1,12-diyl carbonate | Flexible, hydrophobic, biodegradable | Films, packaging, soft implants |
| Random Copolymer | Dodecane-1,12-diyl carbonate, other cyclic carbonates | Tunable mechanical and thermal properties | Medical devices, engineered plastics |
| Block Copolymer | Dodecane-1,12-diyl carbonate, hydrophilic monomers (e.g., PEG) | Amphiphilic, self-assembling | Drug delivery, nanomedicine |
Exploration of Advanced Catalysts for Enhanced Selectivity and Activity in Carbonate Synthesis
The synthesis of cyclic carbonates from diols and carbon dioxide (CO2) is a more challenging transformation compared to the well-established route from epoxides and CO2. rsc.orgsemanticscholar.org Therefore, a critical area of future research will be the development of advanced catalysts that can efficiently and selectively produce dodecane-1,12-diyl carbonate from dodecane-1,12-diol and CO2.
Recent studies have shown promise for several catalytic systems in the synthesis of cyclic carbonates from diols. Cerium(IV) oxide (CeO2) has emerged as a highly effective heterogeneous catalyst for the direct synthesis of polycarbonate diols from CO2 and various α,ω-diols. asiaresearchnews.comrsc.org This catalyst system operates under atmospheric pressure and avoids the need for dehydrating agents by utilizing a flow of CO2 to remove the water byproduct. asiaresearchnews.comrsc.org Further investigation into the optimization of CeO2-based catalysts for the specific synthesis of the larger ring structure of dodecane-1,12-diyl carbonate is warranted.
N-heterocyclic carbenes (NHCs) represent another class of promising metal-free organocatalysts for this transformation. rsc.orgsemanticscholar.org NHCs have been shown to catalyze the synthesis of cyclic carbonates from diols and CO2 at atmospheric pressure in the presence of an alkyl halide and a base. rsc.orgsemanticscholar.org The development of more robust and recyclable NHC catalysts could offer a greener and more sustainable route to dodecane-1,12-diyl carbonate.
Additionally, various organometallic catalysts, including those based on zinc, have been successfully employed for the synthesis of aliphatic polycarbonates through the transesterification of diols with dialkyl carbonates. researchgate.net Research into tuning the ligand environment of these metal centers could lead to catalysts with higher activity and selectivity for the formation of the desired cyclic carbonate or for the direct polycondensation of dodecane-1,12-diol with a carbonate source.
Table 2: Promising Catalytic Systems for Dodecane-1,12-diyl Carbonate Synthesis
| Catalyst Type | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Cerium(IV) Oxide (CeO2) | Heterogeneous, operates at atmospheric pressure | Reusable, avoids dehydrating agents | Optimization for long-chain diols, reaction kinetics |
| N-heterocyclic Carbenes (NHCs) | Metal-free, mild reaction conditions | Sustainable, tunable reactivity | Catalyst stability and recyclability, mechanism studies |
Scale-Up Considerations and Industrial Feasibility of Dodecane-1,12-diyl Carbonate Production
The transition from laboratory-scale synthesis to industrial production of dodecane-1,12-diyl carbonate presents several challenges and opportunities. A key consideration is the thermodynamic limitation of the direct reaction between diols and CO2, which produces water as a byproduct and can limit equilibrium conversion. mdpi.com Strategies to overcome this, such as the use of dehydrating agents or reactive distillation to remove water, need to be optimized for large-scale production. The development of processes that operate efficiently without dehydrating agents, like the CeO2-catalyzed flow system, would be highly advantageous for industrial feasibility. asiaresearchnews.comrsc.org
The choice of raw materials is another critical factor. Dodecane-1,12-diol can be derived from biorenewable sources, which would enhance the sustainability profile of the resulting carbonate and its derived polymers. emerald.com The development of cost-effective and efficient methods for producing high-purity dodecane-1,12-diol from renewable feedstocks will be crucial for the economic viability of dodecane-1,12-diyl carbonate production.
Interdisciplinary Applications in Sustainable Materials Science and Engineering
The unique properties anticipated for polymers derived from dodecane-1,12-diyl carbonate open up a wide range of interdisciplinary applications in sustainable materials science and engineering. The inherent biodegradability and potential biocompatibility of aliphatic polycarbonates make them attractive candidates for biomedical applications. bham.ac.uknih.govrsc.org Polymers based on dodecane-1,12-diyl carbonate could be explored for use in medical implants, drug delivery systems, and tissue engineering scaffolds. The long aliphatic chain may influence the degradation kinetics and the interaction with biological systems, offering opportunities for fine-tuning material performance.
In the broader context of sustainable materials, polycarbonates derived from dodecane-1,12-diyl carbonate can serve as environmentally friendly alternatives to conventional petroleum-based plastics. emerald.com Their potential for biodegradability could help mitigate the environmental impact of plastic waste. These materials could find use in applications such as biodegradable packaging films and agricultural mulching films.
Moreover, oligomers of dodecane-1,12-diyl carbonate, specifically polycarbonate diols, can be valuable building blocks for other important classes of polymers, such as polyurethanes. google.com The incorporation of the long, flexible dodecane segment can enhance the properties of polyurethanes, leading to materials with improved elasticity and durability for applications in coatings, adhesives, sealants, and elastomers. rsc.org
The exploration of these interdisciplinary applications will require collaboration between chemists, materials scientists, engineers, and biologists to fully realize the potential of dodecane-1,12-diyl carbonate as a versatile and sustainable chemical building block.
Q & A
Q. What synthetic methods are used to prepare polyesters from dodecane-1,12-diol?
Dodecane-1,12-diol is primarily utilized in polycondensation reactions with α,ω-diacids (e.g., sebacic acid, hexacosanedioic acid) using titanium alkoxides as catalysts, yielding semicrystalline polyesters with melting points >86°C . Enzymatic synthesis via lipase catalysis enables incorporation of functional comonomers like levoglucosan (up to 35% incorporation), achieving yields up to 94% . Key parameters include monomer stoichiometry, reaction time, and solvent selection.
Q. What analytical techniques characterize dodecane-1,12-diol-derived polymers?
- Size Exclusion Chromatography (SEC): Determines molecular weight (e.g., Mn ≈ 10,000–20,000 g/mol) .
- 1H NMR Spectroscopy: Quantifies comonomer incorporation (e.g., levoglucosan content) .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability (degradation onset >250°C) .
- Wide-Angle X-ray Scattering (WAXS): Analyzes crystallinity patterns .
Q. What safety protocols are essential for handling dodecane-1,12-diol?
- Personal Protective Equipment (PPE): Wear gloves, lab coats, and eye protection to avoid skin/eye irritation .
- Ventilation: Use fume hoods to prevent inhalation of aerosols .
- Storage: Keep sealed at 2–8°C, away from strong acids/oxidizers .
- First Aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .
Q. What physicochemical properties of dodecane-1,12-diol are critical for material design?
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 81–84°C | |
| Boiling Point | 313.3°C at 760 mmHg | |
| Flash Point | 176°C | |
| Molecular Formula | C₁₂H₂₆O₂ | |
| Water Solubility | Insoluble (data limited) |
Advanced Research Questions
Q. How can conflicting data on dodecane-1,12-diol’s ecotoxicity be resolved?
Current safety data sheets note gaps in ecological toxicity, persistence, and bioaccumulation . To address inconsistencies:
- Conduct OECD 301 biodegradation tests to assess environmental persistence.
- Perform Daphnia magna acute toxicity assays (OECD 202) for aquatic toxicity profiling.
- Use QSAR modeling to predict bioaccumulation potential in absence of experimental data.
Q. What factors govern the crystallinity of dodecane-1,12-diol-based polyesters?
- Monomer Symmetry: Long-chain diacids (e.g., C26 diacids) enhance crystallinity via alkyl chain alignment .
- Comonomer Incorporation: Levoglucosan disrupts crystallinity but improves thermal stability (TGA data) .
- Processing Conditions: Slow cooling during synthesis promotes crystalline domain formation .
Q. How does dodecane-1,12-diol enable regioselective reactions in complex syntheses?
In macrolide synthesis, the diol’s terminal hydroxyl groups facilitate selective protection/deprotection strategies. For example, monoprotection with TBSCl followed by TEMPO oxidation enables precise chain elongation in eudistomide A synthesis .
Q. What advanced methods study carbonic acid’s hydration dynamics?
- X-ray Absorption Spectroscopy (XAS): Maps hydration shells and hydrogen-bonding networks in aqueous solutions .
- Ab Initio Molecular Dynamics (AIMD): Simulates proton-transfer mechanisms and stability under varying pH .
- FTIR Spectroscopy: Tracks real-time dehydration kinetics to assess transient stability .
Methodological Considerations
- Data Contradictions: Cross-validate results using orthogonal techniques (e.g., NMR + SEC for polymer purity).
- Experimental Design: For enzymatic syntheses, optimize lipase activity by screening solvents (e.g., toluene vs. ionic liquids) and substrate ratios .
- Safety Gaps: Prioritize in vitro mutagenicity assays (Ames test) if dodecane-1,12-diol is used in biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
